molecular formula C17H16N2O2S2 B2974228 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896346-91-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2974228
CAS No.: 896346-91-1
M. Wt: 344.45
InChI Key: MTCINQOURJXKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a benzothiazole-derived compound featuring a methoxy group at the 4-position and a methyl group at the 7-position of the benzo[d]thiazole core. The benzamide moiety is substituted with a methylthio group at the meta position (3-position). The compound’s design combines electron-donating (methoxy) and lipophilic (methylthio) groups, which may influence its solubility, stability, and biological interactions .

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-10-7-8-13(21-2)14-15(10)23-17(18-14)19-16(20)11-5-4-6-12(9-11)22-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCINQOURJXKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The process may include:

  • Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones.

  • Introduction of the methoxy and methyl groups: These groups are introduced through subsequent substitution reactions.

  • Coupling with the benzamide moiety: The final step involves the coupling of the benzo[d]thiazole derivative with 3-(methylthio)benzamide under specific reaction conditions, often using coupling agents like carbodiimides.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Substitution reactions can be employed to replace existing functional groups with different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has shown potential as a pharmacological agent. It may be used in studies related to enzyme inhibition, receptor modulation, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antiviral, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may modulate signaling pathways, leading to its observed biological and medicinal effects.

Comparison with Similar Compounds

Core Benzothiazole Modifications

Key Analog : N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide (CAS 921870-29-3)

  • Structural Difference : Replaces the benzo[d]thiazole core with a benzofuran-thiazole hybrid.

Key Analog: N-(3-(Dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride ()

  • Structural Difference: Incorporates a dimethylaminopropyl chain on the benzamide nitrogen.
  • Impact: The cationic dimethylamino group enhances water solubility (as a hydrochloride salt) but may reduce membrane permeability compared to the unmodified target compound .

Substituent Effects on Benzamide Moieties

Key Analog : 4-Fluoro-N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide (, Compound 6d)

  • Structural Difference : Features a trifluoromethyl group on the phenyl ring and a fluorine atom on the benzamide.

Key Analog: N-(Benzo[d]thiazol-2-yl)-2-(4-((4-((2-oxoindolin-3-ylidene)amino)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)acetamide (, Compound 16)

  • Structural Difference: Includes a triazole-linked indolinone moiety.
  • Impact : The extended conjugated system may enhance π-π stacking interactions in biological targets, such as kinase enzymes, compared to the simpler benzamide in the target compound .

Tautomerism and Spectral Properties

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism between thiol and thione forms. While the target compound lacks a triazole ring, its benzothiazole-thioamide structure may similarly exist in tautomeric forms, as inferred from IR and NMR spectral trends in and . For example:

  • IR Spectra : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm thione tautomer dominance in related compounds .
  • NMR Data : Protons adjacent to sulfur (e.g., methylthio group at δ ~2.50 ppm in ) align with shifts observed in the target compound’s analogs .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide Benzo[d]thiazole 4-OCH₃, 7-CH₃, 3-SCH₃ ~396.5* Moderate lipophilicity, thione tautomer
N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide (CAS 921870-29-3) Benzofuran-thiazole hybrid 7-OCH₃, 3-SCH₃ 396.5 Reduced metabolic stability vs. thiazole
4-Fluoro-N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide (6d) Thiazole 4-CF₃, 4′-F, N-CH₃ 381.0 High lipophilicity, kinase inhibition
N-(3-(Dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride Benzo[d]thiazole 4-OCH₃, 7-CH₃, 2-SCH₃, N-(CH₂)₃N(CH₃)₂·HCl 512.1 Enhanced solubility, cationic form

*Molecular weight estimated based on .

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 886947-17-7

The compound features a benzo[d]thiazole ring, a methoxy group, and a methylthio group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been reported to possess significant antimicrobial properties. In particular, modifications on the thiazole ring can enhance the activity against various pathogens.
  • Anticancer Properties : Several studies have investigated thiazole derivatives for their anticancer potential. For example, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings enhances the potency of the compounds against certain cancer cell lines and pathogens .
  • Substituent Effects : Variations in substituents on the benzothiazole ring significantly affect the biological activity. For instance, replacing the methyl group with larger groups often leads to decreased activity .

Case Studies

  • Antimalarial Activity :
    A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that specific modifications resulted in high antimalarial potency with low cytotoxicity to HepG2 cells .
  • Leishmanicidal Activity :
    Research on phthalimido-thiazole derivatives demonstrated significant leishmanicidal effects, with some compounds exhibiting potent activity against Leishmania infantum while maintaining low toxicity to mammalian cells .
  • Enzyme Inhibition :
    Compounds similar to this compound have been evaluated for their ability to inhibit enzymes such as xanthine oxidase, which is relevant for gout treatment. The structure modifications led to varying degrees of inhibition, suggesting potential therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeCompound ClassKey Findings
AntimicrobialThiazole DerivativesSignificant inhibition of bacterial growth
AnticancerBenzothiazole DerivativesInhibition of cancer cell proliferation
AntimalarialThiazole AnalogsHigh potency against P. falciparum
LeishmanicidalPhthalimido-ThiazolesEffective against L. infantum with low toxicity
Enzyme InhibitionXanthine Oxidase InhibitorsVarying IC50 values indicating potential therapeutic use

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.